CAY10685

Beschreibung

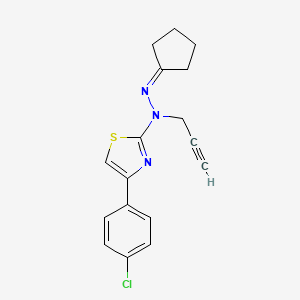

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMHEOHMFFSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of CAY10685?

An In-Depth Technical Guide to the Mechanism of Action of CAY10685

Abstract

CAY10685 is a sophisticated chemical probe designed for the study of protein and RNA acetylation. As a cell-active analog of the established histone acetyltransferase (HAT) inhibitor CPTH2, CAY10685 is a potent tool for interrogating the function of N-acetyltransferase 10 (NAT10). A key structural feature of CAY10685 is a terminal alkyne moiety, which enables its use in bioorthogonal "click chemistry" reactions. This allows for the visualization, identification, and validation of its molecular targets. This guide provides a comprehensive overview of the inferred mechanism of action of CAY10685, its primary molecular target NAT10, and the experimental methodologies to elucidate its function.

The Primary Molecular Target: N-acetyltransferase 10 (NAT10)

To comprehend the mechanism of CAY10685, a thorough understanding of its primary target, N-acetyltransferase 10 (NAT10), is essential. NAT10 is a unique and highly conserved enzyme with dual catalytic functions, acting as both an RNA and a protein acetyltransferase.[1][2]

Dual Enzymatic Activity of NAT10

-

RNA Acetyltransferase: NAT10 is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[3][4] This modification plays a crucial role in enhancing RNA stability and regulating translation efficiency.[4] The ac4C modification is often found at wobble cytidine positions in mRNA, where it promotes more efficient translation.[4]

-

Protein Acetyltransferase: NAT10 also possesses the ability to acetylate lysine residues on proteins, including histones and non-histone proteins like p53.[1][5] While this activity has been demonstrated in vitro, its physiological relevance in vivo is still under investigation.[5]

Cellular Functions and Signaling Pathways of NAT10

NAT10 is a multifunctional protein implicated in a wide array of fundamental cellular processes:[1][2]

-

Ribosome Biogenesis: NAT10 is essential for the proper processing of 18S rRNA, a key component of the small ribosomal subunit.[4][6]

-

DNA Damage Response: In response to cellular stress, NAT10 can translocate to the nucleoplasm and acetylate p53, leading to its stabilization and the activation of cell cycle arrest and apoptosis.[7]

-

Cell Cycle Regulation: NAT10 is involved in the regulation of centrosome duplication and can influence cell cycle progression.[2][5]

-

Gene Expression: By modifying RNA and proteins, NAT10 influences the expression of a multitude of genes, impacting processes like the epithelial-mesenchymal transition (EMT) in cancer.[2]

-

Telomerase Activity: NAT10 can activate telomerase activity by stimulating the transcription of TERT, the catalytic subunit of telomerase.[5]

NAT10's influence extends to critical signaling pathways, including:

-

Wnt/β-catenin Pathway: NAT10 can regulate this pathway, which is crucial for development and is often dysregulated in cancer.[8][9]

-

p53 Signaling: As mentioned, NAT10 can directly impact the p53 tumor suppressor pathway.[7]

-

PI3K/AKT Pathway: NAT10 has been shown to regulate this pathway through ac4C modification, for instance, in the context of osteogenic differentiation.[8]

The central role of NAT10 in these processes makes it a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[10][11]

Caption: Signaling pathways and cellular processes regulated by NAT10.

Inferred Mechanism of Action of CAY10685

Given that CAY10685 is an analog of CPTH2, a known HAT inhibitor, and is reported to inhibit NAT10, its primary mechanism of action is the inhibition of NAT10's acetyltransferase activity.[12][13] By blocking this enzymatic function, CAY10685 is expected to disrupt the downstream cellular processes that are dependent on NAT10.

The consequences of NAT10 inhibition by CAY10685 would likely include:

-

Reduced RNA Acetylation: A decrease in ac4C levels on mRNA, rRNA, and tRNA, leading to altered RNA stability and translation.

-

Impaired Ribosome Biogenesis: Disruption of 18S rRNA processing, which could lead to a reduction in protein synthesis.

-

Altered Cell Cycle and Proliferation: Inhibition of cancer cell growth and proliferation.[2]

-

Induction of Apoptosis: Particularly in cancer cells that are dependent on NAT10 for survival.[2]

-

Modulation of Signaling Pathways: Alterations in pathways such as Wnt/β-catenin and p53 signaling.

The Strategic Role of the Alkyne Moiety: A Chemical Biology Tool

The terminal alkyne group on CAY10685 is a deliberate design feature that transforms it from a simple inhibitor into a versatile chemical probe for mechanistic studies.[14] This is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[15]

Target Identification and Validation via Click Chemistry

The alkyne moiety allows researchers to covalently attach a reporter molecule, such as a fluorophore (e.g., rhodamine-azide) or an affinity tag (e.g., biotin-azide), to CAY10685 after it has bound to its cellular targets. This enables several powerful experimental approaches:

-

Visualization of Target Engagement: By attaching a fluorescent probe, the subcellular localization of CAY10685 and its targets can be visualized using microscopy.

-

Affinity Purification of Target Proteins: Using a biotin tag, CAY10685-bound proteins can be pulled down from cell lysates and identified by mass spectrometry, thus confirming NAT10 as the primary target and potentially identifying novel off-target interactions.[16]

Covalent Inhibition Potential

Beyond its utility in click chemistry, the alkyne group can also act as a latent electrophile, capable of forming a covalent bond with a nucleophilic residue (such as cysteine) in the active site of its target enzyme.[17] This would result in irreversible inhibition, which can offer advantages in terms of potency and duration of action.[17]

Caption: Experimental workflow for target identification of CAY10685 using click chemistry.

Experimental Protocols for Mechanistic Studies

To rigorously characterize the mechanism of action of CAY10685, a combination of in vitro and cell-based assays is required.

In Vitro NAT10 Enzymatic Inhibition Assay

This assay directly measures the ability of CAY10685 to inhibit the enzymatic activity of purified NAT10.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CAY10685 against NAT10.

Materials:

-

Recombinant human NAT10 protein

-

RNA substrate (e.g., a short RNA oligonucleotide containing a 5'-CCG-3' consensus sequence)[18]

-

Acetyl-CoA

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

CAY10685 stock solution (in DMSO)

-

Detection reagent (e.g., a kit to measure the remaining acetyl-CoA or a method to quantify the acetylated RNA product)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of CAY10685 in the assay buffer.

-

In a 384-well plate, add the NAT10 enzyme, RNA substrate, and ATP to each well.

-

Add the serially diluted CAY10685 or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding acetyl-CoA to all wells.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each concentration of CAY10685 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the CAY10685 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Cellular Assay for NAT10 Activity

This assay assesses the effect of CAY10685 on NAT10 activity within a cellular context.

Objective: To determine if CAY10685 can inhibit NAT10 in living cells, leading to a decrease in ac4C levels on RNA.

Materials:

-

Human cell line with detectable NAT10 expression (e.g., HeLa or HEK293T)

-

Cell culture medium and supplements

-

CAY10685

-

RNA extraction kit

-

LC-MS/MS system for nucleoside analysis

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CAY10685 or DMSO for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Digest the RNA to single nucleosides using a nuclease cocktail.

-

Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of N4-acetylcytidine and other canonical nucleosides.[20]

-

Calculate the ratio of ac4C to total cytidine for each treatment condition.

-

Determine the concentration-dependent effect of CAY10685 on cellular ac4C levels.

Quantitative Data on NAT10 and Related Inhibitors

While specific IC50 values for CAY10685 are not yet widely published, data for its parent compound and other NAT10 inhibitors provide a valuable reference.

| Compound | Target(s) | Reported IC50 | Notes |

| CPTH2 | Gcn5, p300/KAT3B | ~0.8 mM (Gcn5) | Parent compound of CAY10685; a histone acetyltransferase inhibitor.[12][21] |

| Remodelin | NAT10 | Not specified | A well-characterized small molecule inhibitor of NAT10.[22][23] |

| Fosaprepitant | NAT10 (predicted) | Not specified | FDA-approved drug identified as a potential NAT10 inhibitor via in silico screening.[24][25] |

| Fludarabine | NAT10 (predicted) | Not specified | FDA-approved drug identified as a potential NAT10 inhibitor via in silico screening.[24][25] |

Conclusion

CAY10685 is a promising chemical probe for investigating the complex biology of N-acetyltransferase 10. Its mechanism of action is inferred to be the inhibition of NAT10's acetyltransferase activity, leading to downstream effects on RNA metabolism, cell cycle, and critical signaling pathways. The inclusion of an alkyne moiety provides researchers with a powerful tool for target validation and the discovery of novel protein interactions through click chemistry. The experimental protocols outlined in this guide provide a framework for the detailed characterization of CAY10685's mechanism of action, which will undoubtedly contribute to a deeper understanding of NAT10's role in health and disease.

References

- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond.

- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modific

- CPTH2 | Histone Acetyltransferase Inhibitor. (MedchemExpress.com)

- The NAT10 Gene: Function, Mechanism, and Advances in Cancer, Aging, and Viral Infections. (Source 4)

- Methods of using click chemistry in the discovery of enzyme inhibitors. (PubMed)

- N

- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modific

- CPTH2 hydrochloride | Histone Acetyltransferase Inhibitor. (MedchemExpress.com)

- The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression. (PubMed Central)

- NAT10 Gene - N-Acetyltransferase 10. (GeneCards)

- Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modific

- Biological Function and Mechanism of N

- Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells. (PubMed)

- The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity. (PubMed Central)

- Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/N

- Use of click-chemistry in the development of peptidomimetic enzyme inhibitors. (PubMed)

- CPTH2 is a Potent Histone Acetyltransferase (HAT) Inhibitor. (Network of Cancer Research)

- (PDF) Methods of using click chemistry in the discovery of enzyme inhibitors.

- NAT10 inhibitor remodelin exerted anti‐tumour effects and enhanced the...

- NAT10-associated pathways related to tumor development.

- CPTH2 Histone Acetyltransferase inhibitor. (Selleck Chemicals)

- (PDF) N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling.

- Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. (Semantic Scholar)

- CPTH2. (Reaction Biology)

- 55226 - Gene ResultNAT10 N-acetyltransferase 10 [ (human)]. (NCBI)

- NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease. (PubMed Central)

- The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. (Journal of the American Chemical Society)

- Molecular Basis for RNA Cytidine Acetylation by N

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (AiFChem)

- Reactive alkynes. (a) Mechanism-based inhibition of FAD-dependent...

- Abstract 7081: Comprehensive investigation of NAT10's catalytic and non-catalytic functions in cancer cell prolifer

- Competitive profiling for enzyme inhibitors using chemical probes. (PubMed)

- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applic

- N

- Molecular Basis for RNA Cytidine Acetylation by N

- Full article: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applic

- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applic

- sequence-specific RNA acetylation catalyst. (Nucleic Acids Research - Oxford Academic)

- N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chrom

- Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors. (OUCI)

- NAT10‐mediated mRNA N4‐acetylcytidine modification of MDR1 and BCRP promotes breast cancer progression. (PubMed Central)

- Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors.

- Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA). (PubMed Central)

- Functional characterization of N-acetyltransferase 10 (N

Sources

- 1. The NAT10 Gene: Function, Mechanism, and Advances in Cancer, Aging, and Viral Infections [rddc.tsinghua-gd.org]

- 2. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAT10 - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. NAT10 | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAT10 N-acetyltransferase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond | Semantic Scholar [semanticscholar.org]

- 11. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 15. Use of click-chemistry in the development of peptidomimetic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Molecular Basis for RNA Cytidine Acetylation by NAT10 | bioRxiv [biorxiv.org]

- 20. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]

- 22. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Structural insights of human N-acetyltransferase 10 and identification of its potential novel inhibitors | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

A Technical Guide to Investigating Laminopathies by Targeting Protein Farnesylation

Executive Summary: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular mechanisms of laminopathies, with a specific focus on Hutchinson-Gilford Progeria Syndrome (HGPS). The central therapeutic strategy discussed is the inhibition of protein farnesylation, a critical post-translational modification that renders the mutant protein progerin toxic. While the initial query mentioned CAY10685, it is important to clarify that CAY10685 is a lysine acetyltransferase inhibitor analog and is not the appropriate tool for this specific pathway.[1] This guide will therefore focus on the correct class of compounds, Farnesyltransferase Inhibitors (FTIs) , which have been extensively validated in preclinical and clinical studies for their ability to ameliorate HGPS phenotypes by preventing progerin farnesylation.[2][3][4] We will explore the molecular rationale, provide detailed experimental protocols, and offer insights into data interpretation to empower robust and meaningful research in the field of laminopathies.

The Molecular Pathogenesis of Hutchinson-Gilford Progeria Syndrome (HGPS)

Laminopathies are a group of rare genetic disorders caused by mutations in the LMNA gene, which encodes A-type lamins (Lamin A and Lamin C).[5][6] These proteins are fundamental components of the nuclear lamina, a meshwork that provides structural support to the nucleus, organizes chromatin, and regulates gene expression.[6][7] Consequently, LMNA mutations can lead to a wide array of diseases, including muscular dystrophies, cardiomyopathies, and premature aging syndromes.[8][9][10]

HGPS, the most severe laminopathy, is typically caused by a single point mutation in the LMNA gene (c.1824C>T; p.G608G).[11] This mutation does not change the amino acid but creates a cryptic splice site, leading to the production of a truncated and toxic form of Lamin A known as progerin .[2][12]

In healthy cells, the LMNA gene product, prelamin A, undergoes a multi-step maturation process:

-

Farnesylation: A 15-carbon farnesyl lipid group is attached to a cysteine residue at the C-terminus of the protein by the enzyme Farnesyltransferase (FTase).[13] This anchors prelamin A to the inner nuclear membrane.

-

Proteolytic Cleavage: The terminal three amino acids are removed.

-

Carboxymethylation: The now-terminal farnesylated cysteine is methylated.

-

Final Cleavage: The enzyme ZMPSTE24 removes the last 15 amino acids, including the farnesyl group, to release mature, functional Lamin A into the nuclear lamina.[4][13]

The HGPS mutation deletes the recognition site for the final ZMPSTE24 cleavage.[12] As a result, progerin remains permanently farnesylated, tethered to the inner nuclear membrane.[2][12] This accumulation disrupts the nuclear architecture, causing the characteristic "blebbed" nuclear morphology, genomic instability, and premature cellular senescence that drive the devastating symptoms of progeria.[2][12][14]

Caption: Normal vs. HGPS processing of A-type lamins.

Therapeutic Rationale: Inhibition of Farnesyltransferase

Since the permanent farnesylation of progerin is the primary molecular defect, preventing this modification presents a direct therapeutic strategy. Farnesyltransferase inhibitors (FTIs) are a class of small molecules, originally developed as anti-cancer agents, that competitively inhibit the FTase enzyme.[2][13]

By blocking FTase, FTIs prevent the initial farnesylation of progerin.[4][13] Without its lipid anchor, progerin cannot attach to the nuclear membrane and is instead sequestered within the nucleoplasm in benign aggregates.[15][16] This intervention has been shown to reverse the abnormal nuclear morphology, reduce cellular senescence, and improve disease phenotypes in both cell culture and animal models of HGPS.[2][3][17] These promising preclinical results led to clinical trials and the eventual approval of the FTI Lonafarnib for the treatment of HGPS.[11][18]

Caption: FTIs block the farnesylation of the progerin precursor.

Experimental Models and FTI Treatment Parameters

The most common in vitro models for studying HGPS are primary dermal fibroblasts derived from skin biopsies of HGPS patients.[19] These cells endogenously express progerin and exhibit the classic disease phenotypes, including nuclear blebbing and premature senescence. Alternatively, researchers can use healthy cell lines (e.g., human fibroblasts, U2OS) transiently or stably transfected to express GFP-tagged progerin.[15][20]

FTI Treatment Recommendations

The choice of FTI and its working concentration are critical. Lonafarnib and Tipifarnib are well-characterized FTIs used in HGPS research.

| Parameter | Recommendation | Rationale |

| Model FTI | Lonafarnib | Clinically approved and extensively published in HGPS literature. |

| Concentration Range | 1-10 µM | Effective range for inhibiting farnesylation and reversing nuclear defects in cultured fibroblasts without significant toxicity.[15][19] |

| Incubation Time | 48-72 hours | Sufficient time to observe biochemical inhibition of farnesylation and subsequent changes in cellular phenotypes like nuclear morphology.[15] |

| Vehicle Control | DMSO | FTIs are typically dissolved in DMSO. An equivalent volume of DMSO must be added to control cells to account for any solvent effects. |

Core Experimental Protocols for Assessing FTI Efficacy

A multi-assay approach is essential to validate the effects of FTI treatment. The following protocols provide a self-validating workflow, confirming biochemical target engagement and linking it to the rescue of key cellular phenotypes.

Protocol: Biochemical Verification via Western Blot

Objective: To confirm that the FTI is inhibiting farnesyltransferase in the cell model. This is assessed by observing the accumulation of non-farnesylated prelamin A/progerin and a mobility shift in the farnesylated chaperone protein HDJ-2 (a sensitive biomarker of FTI activity).[15]

Methodology:

-

Cell Lysis: After FTI treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 4-12% gradient SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies. Recommended antibodies:

-

Wash membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.

Expected Outcome: In FTI-treated samples, you should observe:

-

A band corresponding to non-farnesylated progerin/prelamin A, which migrates slightly slower than its farnesylated counterpart.

-

An upward mobility shift of the HDJ-2 protein, indicating a lack of farnesylation.[15]

-

No significant change in β-Actin levels.

Protocol: Assessment of Nuclear Morphology via Immunofluorescence

Objective: To visualize and quantify the reversal of nuclear blebbing, the hallmark cytopathic phenotype of HGPS.

Methodology:

-

Cell Culture: Seed HGPS fibroblasts on glass coverslips in a 24-well plate and treat with FTI or vehicle control.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash 3x with PBS and block with 1% BSA in PBST for 1 hour.

-

Primary Antibody: Incubate with an anti-Lamin A/C antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash 3x with PBST and incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining: Wash 3x with PBST and counterstain with DAPI (to visualize DNA) for 5 minutes.

-

Mounting & Imaging: Wash coverslips, mount onto slides using an anti-fade mounting medium, and image using a fluorescence or confocal microscope.

Data Analysis: Capture images from at least 10 random fields per condition. Manually or using image analysis software (e.g., ImageJ), score at least 100-200 nuclei per condition as either 'normal' (smooth, oval shape) or 'abnormal' (blebbed, misshapen, lobular).[2] Calculate the percentage of abnormal nuclei for each condition.

Protocol: Analysis of Cellular Senescence with SA-β-gal Staining

Objective: To determine if FTI treatment reduces the premature cellular senescence associated with progerin expression.

Methodology: This assay detects β-galactosidase activity at pH 6.0, a biomarker for senescent cells.[23][24]

-

Cell Culture: Culture and treat cells in a 12- or 24-well plate.

-

Fixation: Wash cells once with PBS, then fix for 3-5 minutes at room temperature with a solution of 2% formaldehyde/0.2% glutaraldehyde in PBS.[25]

-

Staining: Wash cells 2x with PBS and add the SA-β-gal staining solution.

-

Incubation: Incubate the plate at 37°C (without CO₂) overnight (12-16 hours). Do not let the solution evaporate.

-

Imaging and Quantification: Observe cells under a bright-field microscope. Senescent cells will stain a distinct blue color. Count the number of blue cells and the total number of cells in multiple random fields to calculate the percentage of SA-β-gal positive cells.[27]

Integrated Experimental Workflow and Data Interpretation

Caption: Integrated workflow for assessing FTI efficacy.

Interpreting the Results: A successful experiment will show a dose-dependent decrease in farnesylation (Western blot), a corresponding decrease in abnormal nuclear morphology (immunofluorescence), and a reduction in cellular senescence (SA-β-gal) in FTI-treated cells compared to the vehicle control. This integrated dataset provides strong evidence that inhibiting progerin farnesylation is a viable strategy for mitigating the cellular pathology of HGPS.

Conclusion and Future Directions

The investigation of laminopathies has been significantly advanced by the targeted inhibition of progerin farnesylation. Using the protocols outlined in this guide, researchers can robustly assess the efficacy of FTIs and other potential therapeutic compounds in relevant cellular models. While FTIs have shown remarkable success, research continues into complementary and alternative strategies, such as antisense oligonucleotides to reduce progerin production, and compounds that enhance progerin clearance.[11][28] The cellular assays described here form the foundational toolkit for evaluating these next-generation therapies, bringing hope for even more effective treatments for patients with HGPS and other laminopathies.

References

-

Capell, B. C., et al. (2005). Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome. Proceedings of the National Academy of Sciences, 102(36), 12879–12884. [Link]

-

Harhouri, K., et al. (2017). An overview of treatment strategies for Hutchinson-Gilford Progeria syndrome. Nucleus, 8(1), 31-41. [Link]

-

LMNA-related heart diseases. Cardio-LMNA.org. [Link]

-

US FDA Approves Clinical Trial for Progeria Treatment Development. (2024). Patsnap Synapse. [Link]

-

Zaremba-Czogalla, M., et al. (2011). Laminopathies: The molecular background of the disease and the prospects for its treatment. Cellular & Molecular Biology Letters, 16(1), 114-146. [Link]

-

Young, S. G., et al. (2006). Protein farnesyltransferase inhibitors and progeria. Recent Progress in Hormone Research, 61, 283-296. [Link]

-

Lee, S. J., & Lee, J. S. (2020). Progress and trends in the development of therapies for Hutchinson-Gilford progeria syndrome. Aging Cell, 19(7), e13175. [Link]

-

Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. [Link]

-

Farnesyltransferase inhibitor may improve progeria. (2006). Xagena. [Link]

-

Senescence Associated β-galactosidase Assay. Creative Bioarray. [Link]

-

LMNA gene. MedlinePlus Genetics. [Link]

-

Itahana, K., et al. (2014). Senescence Associated β-galactosidase Staining. Bio-protocol, 4(21), e1272. [Link]

-

Chatzifrangkeskou, M., et al. (2019). Genetic and Pathophysiological Basis of Cardiac and Skeletal Muscle Laminopathies. Genes, 10(9), 654. [Link]

-

Genetic and Pathophysiological Basis of Cardiac and Skeletal Muscle Laminopathies. MDPI. [Link]

-

Nagueh, S. F. (2018). Phenotypic diversity of the LMNA mutations. Current Opinion in Cardiology, 33(3), 337-342. [Link]

-

Bonne, G., & Vigouroux, C. (2003). Laminopathies: One Gene, Two Proteins, Five Diseases... Madame Curie Bioscience Database. [Link]

-

Nishiuchi, S., et al. (2020). The Broad Spectrum of LMNA Cardiac Diseases: From Molecular Mechanisms to Clinical Phenotype. Frontiers in Cardiovascular Medicine, 7, 119. [Link]

-

Worman, H. J. (2012). Molecular Pathology of Laminopathies. Cold Spring Harbor Perspectives in Biology, 4(5), a011324. [Link]

-

Capell, B. C., & Collins, F. S. (2006). Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome. Proceedings of the National Academy of Sciences, 103(44), 16279-16284. [Link]

-

Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. [Link]

-

Toth, J. I., et al. (2006). Blocking farnesylation of the prelamin A variant in Hutchinson-Gilford progeria syndrome alters the distribution of A-type lamins. Nucleus, 1(4), 324-331. [Link]

-

Capell, B. C., et al. (2007). A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model. Proceedings of the National Academy of Sciences, 104(32), 13229–13234. [Link]

-

New potential drug target for treating progeria. (2021). Front Line Genomics. [Link]

-

Campisi Lab Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. [Link]

-

Yang, S. H., et al. (2006). A farnesyltransferase inhibitor improves disease phenotypes in mice with a Hutchinson-Gilford progeria syndrome mutation. The Journal of Clinical Investigation, 116(8), 2115–2121. [Link]

-

Biochemical pathway resulting in progerin accumulation. ResearchGate. [Link]

-

Progeria (Hutchinson-Gilford Progeria Syndrome — HGPS): Symptoms & Causes. Cleveland Clinic. [Link]

-

Young, S. G., et al. (2010). Blocking protein farnesylation improves nuclear shape abnormalities in keratinocytes of mice expressing the prelamin A variant in Hutchinson-Gilford progeria syndrome. The Journal of investigative dermatology, 130(3), 906-909. [Link]

-

Pecorari, I., et al. (2017). A Perspective on the Experimental Techniques for Studying Lamins. Cells, 6(4), 33. [Link]

-

Pecorari, I., et al. (2017). A Perspective on the Experimental Techniques for Studying Lamins. Cells, 6(4), 33. [Link]

-

CAY10685. Amsbio. [Link]

-

Rajgor, D., & Shanahan, C. M. (2013). Cellular and Animal Models of Striated Muscle Laminopathies. Journal of visualized experiments : JoVE, (79), e50684. [Link]

-

Kubben, N., et al. (2010). Identification of differential protein interactors of lamin A and progerin. Nucleus, 1(6), 513–525. [Link]

-

Western blot analysis of lamin A, lamin C, and progerin expression. ResearchGate. [Link]

-

Kim, Y., et al. (2023). Long lifetime and tissue-specific accumulation of lamin A/C in Hutchinson–Gilford progeria syndrome. Journal of Cell Biology, 222(12), e202303030. [Link]

-

At The HEart of laminopathies (ATHENA). Fondazione Telethon. [Link]

-

Kim, Y., et al. (2023). Long lifetime and selective accumulation of the A-type lamins accounts for the tissue specificity of Hutchinson-Gilford progeria syndrome. bioRxiv. [Link]

-

Preclinical Advances of Therapies for Laminopathies. MDPI. [Link]

-

Lattanzi, G., & Marmiroli, S. (2018). Induced Pluripotent Stem Cells to Study Mechanisms of Laminopathies: Focus on Epigenetics. Frontiers in Cell and Developmental Biology, 6, 124. [Link]

-

Western blots with an antibody against lamin A/C. ResearchGate. [Link]

-

Mattioli, E. (2018). Laminopathies: pathology, cell mechanics and environmental induction. AIR Unimi. [Link]

-

Worman, H. J., et al. (2009). Laminopathies and the long strange trip from basic cell biology to therapy. The Journal of clinical investigation, 119(7), 1825–1836. [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. Farnesyltransferase inhibitors show promise for treating progeria - Xagena [xagena.it]

- 3. Farnesyltransferase inhibitor may improve progeria - Xagena [xagena.it]

- 4. pnas.org [pnas.org]

- 5. Laminopathies: The molecular background of the disease and the prospects for its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LMNA gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Laminopathies: One Gene, Two Proteins, Five Diseases.. - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. About LMNA mutations – LMNA Cardiac [lmnacardiac.org]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. An overview of treatment strategies for Hutchinson-Gilford Progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Pathology of Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Blocking farnesylation of the prelamin A variant in Hutchinson-Gilford progeria syndrome alters the distribution of A-type lamins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Blocking protein farnesylation improves nuclear shape abnormalities in keratinocytes of mice expressing the prelamin A variant in Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A farnesyltransferase inhibitor improves disease phenotypes in mice with a Hutchinson-Gilford progeria syndrome mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Laminopathies and the long strange trip from basic cell biology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. air.unimi.it [air.unimi.it]

- 21. rupress.org [rupress.org]

- 22. Long lifetime and selective accumulation of the A-type lamins accounts for the tissue specificity of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. telomer.com.tr [telomer.com.tr]

- 24. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. buckinstitute.org [buckinstitute.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. Progress and trends in the development of therapies for Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of CAY10685 in Nuclear Architecture: A Technical Guide for Researchers

Foreword: Beyond a Simple Inhibitor - A Tool to Dissect Nuclear Integrity

In the intricate world of cellular biology, the nucleus is not merely a passive repository of genetic information but a highly organized and dynamic organelle. Its architecture, encompassing the nuclear envelope, lamina, and the spatial arrangement of chromatin, is paramount to the regulation of gene expression, DNA replication, and repair. Disruptions in this architecture are hallmarks of numerous pathologies, including cancer and premature aging syndromes known as laminopathies. CAY10685, a potent and cell-permeable inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a critical chemical tool for probing the mechanisms that govern nuclear integrity. This guide provides an in-depth technical exploration of CAY10685 and its target, NAT10, offering researchers a comprehensive resource to investigate their profound impact on nuclear architecture. We will delve into the multifaceted functions of NAT10, the downstream consequences of its inhibition by CAY10685, and provide detailed protocols to empower your research in this exciting field.

I. The Central Player: N-acetyltransferase 10 (NAT10)

At the heart of our investigation lies NAT10, a unique and highly conserved enzyme with dual acetyltransferase activity, targeting both proteins and RNA.[1][2] Its primary localization within the nucleolus, the site of ribosome biogenesis, hints at its fundamental role in cellular metabolism and growth.[3]

A. The Two Arms of NAT10: Protein and RNA Acetylation

NAT10's influence on nuclear architecture stems from its ability to catalyze the transfer of acetyl groups from acetyl-CoA to specific substrates. This activity can be broadly categorized into two main functions:

-

Protein Acetyltransferase Activity: NAT10 is known to acetylate key proteins involved in cellular structure and function.

-

Histone Acetylation: NAT10 has been shown to acetylate histones H2B and H4, suggesting a direct role in chromatin remodeling and the regulation of gene expression.[4][5] This histone acetyltransferase (HAT) activity positions NAT10 as a direct modulator of the epigenetic landscape.

-

Tubulin Acetylation: A critical function of NAT10 is the acetylation of α-tubulin.[3][4] This post-translational modification is crucial for microtubule stability and dynamics. As we will explore, the intricate interplay between the microtubule cytoskeleton and the nucleus is a key avenue through which NAT10 inhibition impacts nuclear shape.

-

-

RNA Acetyltransferase (ac4C "Writer") Activity: NAT10 is the sole known enzyme responsible for N4-acetylcytidine (ac4C) modification on various RNA species.[6][7][8] This epitranscriptomic mark has profound implications for RNA stability, processing, and translation efficiency.

-

Ribosomal RNA (rRNA): NAT10-mediated acetylation of 18S rRNA is essential for proper ribosome biogenesis.[9]

-

Messenger RNA (mRNA): The ac4C modification on mRNA can enhance its stability and translational output, thereby influencing the expression of a wide array of genes, including those encoding for chromatin regulators.[6][7][10][11][12]

-

Transfer RNA (tRNA): Acetylation of tRNA contributes to translational fidelity and efficiency.[4]

-

The dual nature of NAT10's catalytic activity makes it a fascinating and complex regulatory hub, with its inhibition by CAY10685 leading to a cascade of effects on nuclear structure and function.

II. CAY10685: A Chemical Probe to Modulate Nuclear Architecture

CAY10685 is a cell-active analog of the lysine acetyltransferase inhibitor CPTH2 and a potent inhibitor of NAT10. Its utility lies in its ability to specifically block the acetyltransferase activity of NAT10, allowing researchers to dissect the downstream consequences. A notable analog of CAY10685, Remodelin, has been instrumental in demonstrating the therapeutic potential of NAT10 inhibition in cellular models of laminopathies, where it was shown to correct defects in nuclear morphology and improve chromatin organization.[13][14]

The Ripple Effect of NAT10 Inhibition by CAY10685

Inhibition of NAT10 by CAY10685 sets off a chain of events that ultimately remodel the nuclear landscape. The primary mechanisms through which this occurs are:

-

Alteration of Chromatin Structure: By inhibiting NAT10's histone acetyltransferase activity, CAY10685 can directly impact chromatin condensation and accessibility. This can lead to global changes in gene expression.

-

Disruption of Ribosome Biogenesis: Blocking the ac4C modification of 18S rRNA can impair the production of functional ribosomes, affecting cellular protein synthesis and potentially triggering nucleolar stress responses that can influence overall nuclear organization.

-

Modulation of the Cytoskeleton and Nuclear Shape: The inhibition of tubulin acetylation disrupts the normal dynamics of the microtubule network.[15] This has a direct mechanical impact on the nucleus, as microtubules are physically linked to the nuclear envelope and play a crucial role in maintaining its shape and position. In disease models with misshapen nuclei, such as Hutchinson-Gilford progeria syndrome (HGPS), inhibiting NAT10 has been shown to restore a more normal nuclear morphology.[13][16][17]

-

Rebalancing Nucleocytoplasmic Transport: The integrity of the microtubule network is also critical for the proper functioning of nucleocytoplasmic transport. NAT10 inhibition, through its effects on tubulin, can rebalance the transport of proteins and RNA between the nucleus and the cytoplasm, a process often dysregulated in laminopathies.[18]

-

Indirect Effects on Gene Expression: By altering the stability and translation of mRNAs encoding for other chromatin-modifying enzymes and architectural proteins, NAT10 inhibition can have widespread, indirect effects on the nuclear environment.[6][7][10]

The multifaceted consequences of NAT10 inhibition underscore the central role of this enzyme in maintaining nuclear homeostasis.

III. Experimental Workflows for Investigating the Role of CAY10685

To empower researchers to explore the impact of CAY10685 on nuclear architecture, this section provides a series of detailed experimental protocols. These workflows are designed to be self-validating, with built-in controls and clear endpoints.

Workflow 1: Assessing Changes in Global Chromatin Accessibility and Histone Modifications

This workflow aims to determine how CAY10685 treatment alters the epigenetic landscape.

A. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

ATAC-seq provides a genome-wide map of open chromatin regions.

-

Principle: Hyperactive Tn5 transposase is used to preferentially fragment and tag accessible DNA regions with sequencing adapters.

-

Experimental Design:

-

Culture cells of interest (e.g., a cancer cell line or primary fibroblasts).

-

Treat one group of cells with an effective dose of CAY10685 (titration may be necessary) for a specified time course (e.g., 24, 48, 72 hours). A vehicle-treated group (e.g., DMSO) will serve as the control.

-

Harvest cells and perform ATAC-seq library preparation according to established protocols.

-

Sequence the libraries and analyze the data to identify differential accessibility peaks between the CAY10685-treated and control groups.

-

B. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)

ChIP-seq allows for the genome-wide mapping of specific histone modifications. Based on NAT10's known targets, we recommend focusing on histone H4 acetylation and repressive marks like H3K9me3 and H3K27me3, which are often associated with condensed, inaccessible chromatin.

-

Principle: Specific antibodies are used to immunoprecipitate chromatin fragments containing the histone modification of interest.

-

Experimental Design:

-

Treat cells with CAY10685 as described for ATAC-seq.

-

Crosslink protein-DNA complexes with formaldehyde.

-

Lyse cells and sonicate chromatin to generate fragments of 200-500 bp.

-

Perform immunoprecipitation with antibodies specific for pan-acetylated H4, H3K9me3, and H3K27me3. An IgG control is essential to account for non-specific binding.

-

Reverse crosslinks and purify the immunoprecipitated DNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the data to identify changes in the enrichment of these histone marks across the genome in response to CAY10685 treatment.

-

| Technique | Information Gained | Expected Outcome with CAY10685 |

| ATAC-seq | Genome-wide chromatin accessibility | Potential changes in open chromatin regions, reflecting altered gene regulatory landscapes. |

| ChIP-seq (Ac-H4) | Genome-wide distribution of acetylated Histone H4 | Potential decrease in H4 acetylation at specific loci due to inhibition of NAT10's HAT activity. |

| ChIP-seq (H3K9me3/H3K27me3) | Genome-wide distribution of key repressive histone marks | Possible redistribution of these marks, indicating changes in heterochromatin domains.[19] |

DOT Diagram: Chromatin Analysis Workflow

Caption: Workflow for analyzing chromatin changes upon CAY10685 treatment.

Workflow 2: Visualizing Changes in Nuclear Lamina and Microtubule Organization

This workflow utilizes immunofluorescence microscopy to directly observe the structural consequences of CAY10685 treatment on the nucleus and cytoskeleton.

-

Principle: Fluorescently labeled antibodies are used to visualize the localization and organization of specific proteins within the cell.

-

Experimental Design:

-

Grow cells on glass coverslips and treat with CAY10685 and a vehicle control.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Incubate with primary antibodies against Lamin A/C (to visualize the nuclear lamina) and α-tubulin (to visualize the microtubule network).

-

Incubate with corresponding fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and acquire images using a confocal or super-resolution microscope.

-

Quantify changes in nuclear shape (e.g., circularity, area) and microtubule organization (e.g., density, bundling) using image analysis software.

-

| Target | Information Gained | Expected Outcome with CAY10685 |

| Lamin A/C | Integrity and morphology of the nuclear lamina | In cells with baseline nuclear defects (e.g., laminopathies), an improvement in nuclear shape is expected. |

| α-Tubulin | Organization of the microtubule network | Reorganization of microtubules, potentially leading to a less dense or altered network.[15] |

DOT Diagram: Immunofluorescence Workflow

Caption: Step-by-step workflow for immunofluorescence analysis.

Workflow 3: Investigating the Impact on Ribosome Biogenesis and Translation

This workflow assesses the functional consequences of CAY10685 on NAT10's RNA acetylation activity.

-

Principle: Ribosome profiling (Ribo-Seq) provides a snapshot of all the ribosome-protected mRNA fragments in a cell, revealing which mRNAs are being actively translated.

-

Experimental Design:

-

Treat cells with CAY10685 and a vehicle control.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase to digest unprotected mRNA.

-

Isolate ribosome-protected fragments (RPFs).

-

Prepare sequencing libraries from the RPFs and from total mRNA (for parallel RNA-seq).

-

Sequence the libraries and analyze the data to determine changes in translational efficiency for each gene.

-

| Technique | Information Gained | Expected Outcome with CAY10685 |

| Ribosome Profiling | Genome-wide translational efficiency | Changes in the translation of specific mRNAs, potentially including those encoding chromatin regulators. |

| RNA-seq (parallel) | Genome-wide transcript abundance | Deconvolution of translational effects from transcriptional changes. |

DOT Diagram: Ribosome Profiling Workflow

Caption: Workflow for assessing translational changes via Ribosome Profiling.

IV. Concluding Remarks and Future Directions

CAY10685, through its specific inhibition of NAT10, offers a powerful lens through which to view the intricate connections between protein and RNA acetylation, cytoskeletal dynamics, and the maintenance of nuclear architecture. The experimental workflows outlined in this guide provide a robust framework for researchers to dissect these complex relationships.

Future investigations could explore the specific lysine residues on histones H2B and H4 targeted by NAT10, which would allow for more targeted mechanistic studies. Furthermore, identifying the full spectrum of mRNAs whose stability and translation are regulated by NAT10-mediated ac4C modification will undoubtedly reveal novel pathways that impinge on nuclear function. Ultimately, a deeper understanding of the molecular consequences of NAT10 inhibition will not only advance our fundamental knowledge of nuclear biology but may also pave the way for novel therapeutic strategies for diseases characterized by a breakdown in nuclear architecture.

V. References

-

The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression. (2024). PubMed Central. [Link]

-

Inhibiting NAT10 acetyltransferase activity modifies microtubule... (n.d.). ResearchGate. [Link]

-

Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10. (2019). PubMed Central. [Link]

-

Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase. (2024). PubMed Central. [Link]

-

N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling. (2024). National Institutes of Health. [Link]

-

NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation. (2022). PubMed Central. [Link]

-

The role of NAT10 as a protein acetylase. Histone acetyl modification... (n.d.). ResearchGate. [Link]

-

NAT10-mediated RNA acetylation enhances HNRNPUL1 mRNA stability to contribute cervical cancer progression. (2023). PubMed. [Link]

-

N-Acetyltransferase 10 Promotes Micronuclei Formation to Activate the Senescence-Associated Secretory Phenotype Machinery in Colorectal Cancer Cells. (2020). National Institutes of Health. [Link]

-

Research progress on NAT10-mediated acetylation in normal development and disease. (n.d.). frontiersin.org. [Link]

-

NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells. (2023). PubMed. [Link]

-

Emerging roles of RNA ac4C modification and NAT10 in mammalian development and human diseases. (2023). PubMed. [Link]

-

NAT10: structure, catalytic function, regulation, and substrate... (n.d.). ResearchGate. [Link]

-

NAT10 - RNA cytidine acetyltransferase - Homo sapiens (Human). (n.d.). UniProt. [Link]

-

Targeting the acetyltransferase NAT10 corrects pathologies in human frontotemporal neurons and extends lifespan in an in vivo Drosophila tauopathy model. (2024). ResearchGate. [Link]

-

Roles and mechanisms of NAT10-mediated RNA acetylation in modulating the efficacy of immune checkpoint inhibitors. (n.d.). ResearchGate. [Link]

-

NAT10, a nucleolar protein, localizes to the midbody and regulates cytokinesis and acetylation of microtubules. (2009). PubMed. [Link]

-

Chemical inhibition of NAT10 corrects defects of laminopathic cells. (n.d.). PubMed Central. [Link]

-

NAT10-mediated ac4C modifications regulate glioblastoma progression. (2026). ResearchGate. [Link]

-

Research progress on NAT10-mediated acetylation in normal development and disease. (2025). PubMed. [Link]

-

NAT10 depletion decreases global histone acetylation. (a) Scheme used... (n.d.). ResearchGate. [Link]

-

NAT10 regulates mitotic cell fate by acetylating Eg5 to control bipolar spindle assembly and chromosome segregation. (n.d.). National Institutes of Health. [Link]

-

Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA). (n.d.). PubMed Central. [Link]

-

Lysine 2-hydroxyisobutyrylation of NAT10 promotes cancer metastasis in an ac4C-dependent manner. (2023). PubMed Central. [Link]

-

Lysine 2-hydroxyisobutyrylation of NAT10 promotes cancer metastasis in an ac4C-dependent manner. (2023). PubMed. [Link]

-

NAT10-mediated RNA ac4C acetylation contributes to the myocardial infarction-induced cardiac fibrosis. (n.d.). ResearchGate. [Link]

-

NAT10-mediated ac4C modification of Lipin1 mRNA contributes to the pathogenesis of PWMI. (n.d.). PubMed Central. [Link]

-

Research progress on NAT10-mediated acetylation in normal development and disease. (2025). PubMed. [Link]

-

Remodelin targets NAT10 to improve nuclear shape and fitness of HGPS... (n.d.). ResearchGate. [Link]

-

NAT10-mediated N4-acetylcytidine (ac4C) modification of PIK3R2 mRNA promotes malignant progression of glioblastoma. (2025). ResearchGate. [Link]

Sources

- 1. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]

- 2. Research progress on NAT10-mediated acetylation in normal development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAT10, a nucleolar protein, localizes to the midbody and regulates cytokinesis and acetylation of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles of RNA ac4C modification and NAT10 in mammalian development and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis for age-dependent microtubule acetylation by tubulin acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAT10-mediated RNA acetylation enhances HNRNPUL1 mRNA stability to contribute cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-Acetyltransferase 10 Promotes Micronuclei Formation to Activate the Senescence-Associated Secretory Phenotype Machinery in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Click Chemistry Functionality of CAY10685

This guide provides a comprehensive technical overview of CAY10685, a versatile alkyne-containing probe, and its application in click chemistry for the study of biological systems. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of CAY10685's functionality, provides detailed experimental workflows, and offers insights into its application, particularly in the context of inhibiting lysine acetyltransferases and subsequent target identification.

Introduction: Unveiling CAY10685 - Beyond a Simple Inhibitor

CAY10685 is a cell-permeable analog of CPTH2, a known inhibitor of lysine acetyltransferases (KATs).[1][2] What sets CAY10685 apart is the strategic incorporation of a terminal alkyne moiety, transforming it from a mere inhibitor into a powerful chemical biology probe.[1][2] This alkyne group serves as a handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] Specifically, CAY10685 is designed to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to covalently link it to azide-modified biomolecules within a complex biological environment.

The primary application of CAY10685 has been in the study of N-acetyltransferase 10 (NAT10) activity and its role in modulating chromatin organization, with implications for cancer and certain laminopathies.[1] By treating cells with CAY10685, researchers can inhibit NAT10 and subsequently use the alkyne handle to "click" on a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments, thereby identifying the inhibitor's targets and downstream effects.

Table 1: Physicochemical Properties of CAY10685

| Property | Value |

| Formal Name | cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]-2-(2-propyn-1-yl)hydrazone |

| Molecular Formula | C₁₇H₁₆ClN₃S |

| Formula Weight | 329.8 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Storage | -20°C |

| Stability | ≥ 4 years |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 3 mg/ml |

Data sourced from Cayman Chemical product information.[1][2]

The Core Principle: Bioorthogonal Ligation via Click Chemistry

The utility of CAY10685 as a chemical probe is rooted in the principles of bioorthogonal chemistry. This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The CuAAC reaction is a prime example of a bioorthogonal "click" reaction.

The overall workflow for utilizing CAY10685 involves two key steps:

-

Introduction of an Azide Moiety: Since the alkyne group on CAY10685 is its reactive handle, a complementary azide group must be introduced into the biological system of interest. This is typically achieved through metabolic labeling. For instance, to label newly synthesized proteins, cells can be cultured in a medium containing an amino acid analog bearing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[4][5][6][7]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following treatment with CAY10685 and metabolic labeling with an azide-containing precursor, the CuAAC reaction is initiated. This reaction forms a stable triazole linkage between the alkyne on CAY10685 and the azide on the modified biomolecule.

Experimental Methodologies: A Step-by-Step Guide

The following protocols provide a general framework for utilizing CAY10685 in cell-based assays. Optimization may be required for specific cell types and experimental goals.

Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol describes the incorporation of AHA into newly synthesized proteins in mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-Azidohomoalanine hydrochloride (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluency in complete medium.

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM). The optimal concentration and labeling time should be determined empirically for each cell line. Incubate for the desired labeling period (e.g., 4-24 hours).

-

Cell Lysis: After labeling, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing azide-modified proteins is now ready for the click reaction.

CAY10685 Treatment and In-Cell Click Chemistry

This protocol outlines the procedure for treating cells with CAY10685 followed by the CuAAC reaction to label the target proteins.

Materials:

-

AHA-labeled cell lysate (from section 3.1)

-

CAY10685

-

DMSO (for stock solution)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand[8]

-

Sodium ascorbate (freshly prepared)

-

Azide- or alkyne-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)

Procedure:

-

CAY10685 Treatment: Prior to or concurrently with AHA labeling, treat the cells with the desired concentration of CAY10685. The effective concentration will depend on the cell type and experimental objective and should be determined through dose-response experiments.

-

Prepare Click Reaction Cocktail: The following is a general recipe for a click reaction cocktail. Volumes should be scaled as needed.

-

To 50 µL of protein lysate (1-5 mg/mL), add 100 µL of PBS.[9]

-

Add the azide-functionalized reporter tag to a final concentration of 20-50 µM.

-

Add THPTA or TBTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Vortex briefly to mix.

-

-

Initiate the Click Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.[8] Vortex to mix.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Downstream Analysis: The click-labeled proteins are now ready for downstream applications such as:

-

SDS-PAGE and Western Blotting: To visualize labeled proteins, a fluorescent reporter can be used.

-

Affinity Purification: If a biotin reporter was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.

-

Safety and Handling of Azide-Containing Reagents

Organic azides are energetic compounds and can be explosive. While the concentrations used in biological experiments are typically low, it is crucial to handle these reagents with care.

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

-

Storage: Store azide-containing compounds at -20°C, protected from light.

-

Incompatible Materials: Avoid contact with strong acids, as this can form the highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides. Avoid halogenated solvents.

Conclusion and Future Perspectives

CAY10685 represents a sophisticated chemical tool that bridges the gap between pharmacology and chemical biology. Its dual functionality as a KAT inhibitor and a click-chemistry probe enables a multi-faceted approach to studying enzyme function and target engagement in a cellular context. The methodologies described in this guide provide a foundation for researchers to design and execute experiments aimed at elucidating the roles of lysine acetyltransferases in health and disease. As the field of chemical biology continues to evolve, the development and application of such versatile probes will undoubtedly accelerate the pace of drug discovery and our understanding of complex biological processes.

References

-

CAY10685 | CAS 1613116-16-7. Biomol.de. [Link]

-

Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. Cells. [Link]

-

Safe Handling of Azides. University of Pittsburgh. [Link]

-

CAY10685. Amsbio. [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. interchim.fr [interchim.fr]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope.com [isotope.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

A Researcher's Technical Guide to NAT10 Inhibition: A Comparative Analysis of CAY10685 and CPTH2

Foreword: Navigating the Landscape of NAT10 Inhibition

The N-acetyltransferase 10 (NAT10) enzyme, the sole known writer of N4-acetylcytidine (ac4C) on RNA, has emerged as a critical regulator of diverse cellular processes. Its dual functionality in acetylating both RNA and proteins places it at the nexus of epitranscriptomics and post-translational regulation, influencing everything from ribosome biogenesis and mRNA stability to DNA damage repair and cell cycle control.[1][2][3] Consequently, NAT10 has garnered significant interest as a therapeutic target in oncology and for conditions like Hutchinson-Gilford progeria syndrome.[2][4]

This guide provides an in-depth technical overview for researchers navigating the current landscape of small molecule inhibitors targeting NAT10, with a specific focus on CAY10685 and CPTH2. As we will explore, the quest for specific and reliable chemical probes for NAT10 is not without its complexities. A critical examination of the available tools is paramount for rigorous and reproducible scientific discovery. This document is structured to provide not just protocols, but also the scientific rationale and critical considerations necessary for robust experimental design and data interpretation.

Part 1: The Target - Understanding N-acetyltransferase 10 (NAT10)

NAT10 is a multifaceted enzyme with two primary catalytic activities:

-

RNA Cytidine Acetyltransferase: NAT10 is the only known enzyme responsible for installing the ac4C modification on various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[2][5] This modification can enhance mRNA stability and translation efficiency, thereby influencing the expression of key cellular proteins.[5][6]

-

Protein Lysine Acetyltransferase: NAT10 has also been shown to acetylate lysine residues on proteins such as histones, α-tubulin, and p53.[2] This activity implicates NAT10 in the regulation of chromatin structure, microtubule dynamics, and tumor suppression pathways.

The diverse functions of NAT10 are reflected in its involvement in a multitude of cellular signaling pathways. Inhibition of NAT10 has been shown to impact:

-

Wnt/β-catenin Pathway: NAT10 can regulate the stability of key components of this pathway, influencing cell proliferation and differentiation.[5][7]

-

NF-κB Signaling: This pathway, crucial for inflammatory and immune responses, can be modulated by NAT10 activity.[2][7]

-

DNA Damage Response and Cell Cycle Control: NAT10 plays a role in DNA replication and checkpoint control, making it a potential target for sensitizing cancer cells to DNA-damaging agents.[8][9]

Given its central role in cellular homeostasis, the development of specific inhibitors for NAT10 is of high scientific and therapeutic interest.

NAT10-Mediated Signaling Pathways

Caption: Simplified overview of NAT10 upstream regulation and downstream signaling pathways.

Part 2: The Inhibitors - A Comparative Analysis of CAY10685, CPTH2, and the Curious Case of Remodelin

The ideal chemical probe for studying an enzyme is potent, specific, and well-characterized. In the context of NAT10, the landscape of available inhibitors requires careful consideration.

A Cautionary Tale: The Re-evaluation of Remodelin

For a considerable time, Remodelin was widely regarded as a specific and potent inhibitor of NAT10.[1][4][10][11][12][13][14] However, a 2020 study published in ACS Medicinal Chemistry Letters presented compelling evidence suggesting that Remodelin may be a "cryptic assay interference chemotype" that does not directly inhibit NAT10-dependent cytidine acetylation in cellular assays.[12][15] Biophysical analyses failed to show a direct interaction between Remodelin and the NAT10 active site.[12][15] This finding underscores a critical principle in chemical biology: the activity of a compound in a primary screen does not guarantee its mechanism of action. Researchers using Remodelin should be aware of this controversy and interpret their results with caution, ideally validating their findings with genetic approaches such as siRNA or CRISPR-mediated knockout of NAT10.[12][15]

CPTH2: A Histone Acetyltransferase Inhibitor

CPTH2 (Cyclopentylidene-(4-(4ʹ-chlorophenyl)thiazol-2-yl)hydrazone) is primarily characterized as a histone acetyltransferase (HAT) inhibitor, with reported activity against Gcn5 and p300.[16] Its mechanism is thought to involve preventing the transfer of acetyl groups to histone proteins, leading to a more condensed chromatin structure.[16] While some databases may list CPTH2 as a NAT10 inhibitor, direct and robust evidence of its potent and specific inhibition of NAT10's cytidine acetyltransferase activity is not prominent in the current scientific literature. It is plausible that any observed effects on NAT10-related phenotypes could be due to off-target effects or its action on other acetyltransferases that indirectly influence NAT10 pathways.

CAY10685: A Clickable Analog with Reported NAT10 Activity

Comparative Summary of NAT10 Inhibitors

| Feature | CAY10685 | CPTH2 | Remodelin |

| Primary Target(s) | Reported as a NAT10 inhibitor; also a HAT inhibitor analog. | Gcn5 and p300 HATs.[16] | Initially reported as a potent and selective NAT10 inhibitor.[11] |

| Chemical Feature | Alkyne moiety for click chemistry.[15] | Thiazolyl-hydrazone core. | Thiazolyl-hydrazone core.[11] |

| Reported IC50 vs NAT10 | Not widely reported. | Not widely reported. | Not applicable due to questions of direct inhibition.[12][15] |

| Key Considerations | Lack of extensive public data on potency and selectivity for NAT10. The "clickable" feature is a significant advantage for target engagement studies. | Primarily a HAT inhibitor; its direct effect on NAT10 is not well-established. | Its specificity as a direct NAT10 inhibitor has been challenged. May act as an assay interference compound with off-target effects.[12][15] |

Part 3: Experimental Workflows for Assessing NAT10 Inhibition

Given the nuances of the available chemical probes, a multi-pronged approach combining in vitro and cellular assays is essential for validating NAT10 inhibition.

Experimental Workflow for Inhibitor Validation

Caption: A stepwise workflow for the validation of putative NAT10 inhibitors.

Protocol 1: In Vitro NAT10 Enzymatic Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the acetyltransferase activity of purified NAT10.

A. Reagents and Materials:

-

Recombinant human NAT10 protein

-

RNA substrate (e.g., a short synthetic RNA oligonucleotide containing cytidine)

-

Acetyl-CoA

-

NAT10 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Test compounds (CAY10685, CPTH2) dissolved in DMSO

-

Detection reagent (e.g., a kit that measures the production of CoA or uses a labeled acetyl-CoA)

-

384-well assay plates

-

Plate reader

B. Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in NAT10 reaction buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant NAT10 and RNA substrate in NAT10 reaction buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, followed by the NAT10 enzyme. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).

-

Start the Reaction: Initiate the enzymatic reaction by adding Acetyl-CoA and the RNA substrate.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: Using a purified enzyme in a direct assay is the most definitive way to determine if a compound has a direct inhibitory effect on the target, independent of other cellular factors. This is a critical first step in validating a putative inhibitor.

Protocol 2: Cellular Assessment of Global ac4C Levels by Dot Blot

This assay provides a semi-quantitative measure of total ac4C levels in RNA isolated from cells treated with a potential NAT10 inhibitor.

A. Reagents and Materials:

-

Cell culture reagents

-

Test compounds (CAY10685, CPTH2)

-

Total RNA extraction kit

-

Nitrocellulose or nylon membrane

-

UV crosslinker

-

Methylene blue solution

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-ac4C antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

B. Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure high-quality, intact RNA is obtained.

-

RNA Quantification: Determine the concentration of the extracted RNA.

-